
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-1-yl)-N-(2-methoxyphenyl)propanamide, also known as AZP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. AZP belongs to the class of compounds known as N-substituted benzamides and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide is still not fully understood. However, it is believed that the compound acts as a sigma-1 receptor agonist, which leads to the modulation of various neurotransmitter systems in the brain. This modulation is thought to be responsible for the compound's anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This suggests that 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide may have neuroprotective properties. Additionally, 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide is its potential toxicity. Studies have shown that 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide can cause liver damage and other adverse effects in high doses. Therefore, careful dosing and monitoring are necessary when using 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide in lab experiments.
Orientations Futures
There are several future directions for research on 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide. One area of interest is the potential use of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new sigma-1 receptor agonists with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide involves the reaction of 2-methoxybenzoic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to obtain the final product, 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide. This synthesis method has been optimized to yield high purity and high yield of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of depression, schizophrenia, and Alzheimer's disease. The compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This makes 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide a promising candidate for further research in the field of neuropharmacology.
Propriétés
Nom du produit |
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H24N2O2/c1-20-15-9-5-4-8-14(15)17-16(19)10-13-18-11-6-2-3-7-12-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19) |
Clé InChI |
HZVIOVKMNNTTGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCCCC2 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CCN2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



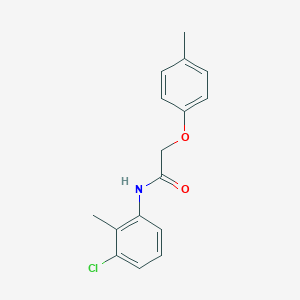

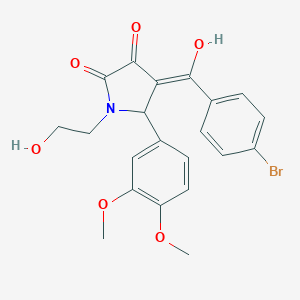

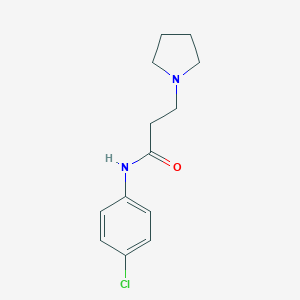

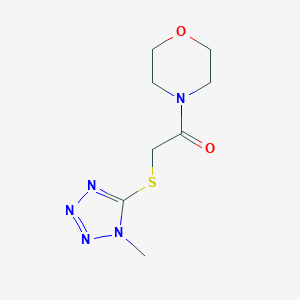
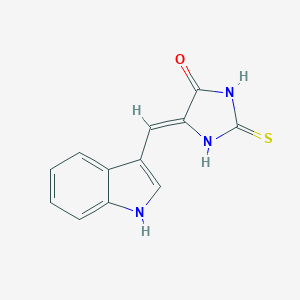


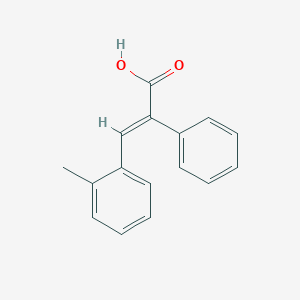


![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)